molecular formula C7H10Cl2N2 B13578363 [(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride

[(3-Chloropyridin-2-yl)methyl](methyl)aminehydrochloride

Katalognummer: B13578363
Molekulargewicht: 193.07 g/mol
InChI-Schlüssel: SLQMVVQBDJKBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-chloropyridin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 3-chloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 3-chloropyridine, formaldehyde, methylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: 3-chloropyridine is reacted with formaldehyde and methylamine in the presence of a catalyst, such as hydrochloric acid, to form (3-chloropyridin-2-yl)methylamine. The product is then isolated and purified to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3-chloropyridin-2-yl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials.

    Continuous Monitoring: The reaction conditions, such as temperature and pH, are continuously monitored to ensure optimal yield.

    Purification: The crude product is purified using techniques such as crystallization or distillation to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-chloropyridin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophilic compounds. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions include various N-alkyl and N-acyl derivatives, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

(3-chloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3-chloropyridin-2-yl)methylamine hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-chloropyridin-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.

Eigenschaften

Molekularformel

C7H10Cl2N2

Molekulargewicht

193.07 g/mol

IUPAC-Name

1-(3-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-9-5-7-6(8)3-2-4-10-7;/h2-4,9H,5H2,1H3;1H

InChI-Schlüssel

SLQMVVQBDJKBHI-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC=N1)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.